N'-(3-fluoro-4-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
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Description
N'-(3-fluoro-4-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C23H28FN3O2 and its molecular weight is 397.494. The purity is usually 95%.
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Scientific Research Applications
Novel Anticancer Agents
The synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure has been investigated for anticancer properties. These compounds showed moderate to high levels of antitumor activities against various cancer cell lines, suggesting the potential of similar compounds in cancer treatment (Fang et al., 2016).
Dual Inhibitor for Tyrosine Kinases
A new derivative with quinazolinone-based structure demonstrated potent cytotoxic activity against human cancer cell lines and potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This indicates the potential application of similar compounds as effective anti-cancer agents (Riadi et al., 2021).
Dopamine Agonist Properties
Research on N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines has explored their dopamine-like ability to dilate the renal artery, indicating potential applications in neurological disorders (Jacob et al., 1981).
Neurokinin-1 Receptor Antagonists
The development of neurokinin-1 receptor antagonists suitable for clinical administration suggests their utility in treating conditions like emesis and depression, highlighting the therapeutic potential of compounds with similar functionalities (Harrison et al., 2001).
Antibacterial Activity
Studies on 8-chloroquinolone derivatives with distorted orientations of the N1 group have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating the potential application of structurally similar compounds in treating bacterial infections (Kuramoto et al., 2003).
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2/c1-3-12-27-13-4-5-18-14-17(7-9-21(18)27)10-11-25-22(28)23(29)26-19-8-6-16(2)20(24)15-19/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBFQUXFIIIKEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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